Bienvenue dans la boutique en ligne BenchChem!

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

ALPK1 inhibitor kinase selectivity benzothiazole-quinoline

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 361168-15-2) is a member of the benzothiazole-quinoline carboxamide class, a scaffold investigated for kinase inhibition and anticancer activity [REFS-1, REFS-2]. Its structure incorporates a 6-ethoxy moiety on the benzothiazole ring and a 2-phenyl substituent on the quinoline-4-carboxamide core, distinguishing it from 2-hydroxy and 2-unsubstituted analogs within the same chemotype.

Molecular Formula C25H19N3O2S
Molecular Weight 425.51
CAS No. 361168-15-2
Cat. No. B2809815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
CAS361168-15-2
Molecular FormulaC25H19N3O2S
Molecular Weight425.51
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C25H19N3O2S/c1-2-30-17-12-13-21-23(14-17)31-25(27-21)28-24(29)19-15-22(16-8-4-3-5-9-16)26-20-11-7-6-10-18(19)20/h3-15H,2H2,1H3,(H,27,28,29)
InChIKeyMVQXNQWMQRHPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 361168-15-2): Structural Identity and Class Context for Procurement Decisions


N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 361168-15-2) is a member of the benzothiazole-quinoline carboxamide class, a scaffold investigated for kinase inhibition and anticancer activity [REFS-1, REFS-2]. Its structure incorporates a 6-ethoxy moiety on the benzothiazole ring and a 2-phenyl substituent on the quinoline-4-carboxamide core, distinguishing it from 2-hydroxy and 2-unsubstituted analogs within the same chemotype.

Why Generic Benzothiazole-Quinoline Carboxamide Substitution Risks Divergent Target Engagement and ADME for CAS 361168-15-2


Within benzothiazole-quinoline hybrids, minor structural modifications can profoundly alter target engagement, cellular potency, and pharmacokinetics [REFS-1, REFS-2]. The 2-phenyl group on the quinoline core is a key determinant of ALPK1 binding, while the 6-ethoxy substituent influences lipophilicity and metabolic stability differently than 6-methoxy or 6-methylsulfonyl variants [REFS-3, REFS-4]. Therefore, broad class-based procurement without precise structural specification risks selecting compounds with divergent biological and ADME profiles.

Quantitative Differentiation Evidence for N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 361168-15-2) Against Closest Analogs


Target Class Shift Driven by Quinoline C-2 Phenyl vs. Hydroxy: ALPK1 Engagement Over hGC-ALP Inhibition

Benzothiazole-quinoline hybrids with a 2-phenyl substituent are disclosed as ALPK1 inhibitors in patent US20240116885 [1], whereas 2-hydroxy analogs (e.g., N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide) inhibit human germ cell alkaline phosphatase (hGC-ALP) with IC50 values <0.075 µM [2]. This substitution-dependent target shift implies that the target compound (2-phenyl) is mechanistically distinct from 2-hydroxy compounds, with predicted ALPK1 engagement rather than hGC-ALP inhibition. No direct head-to-head ALPK1 IC50 data for the target compound are available; the selectivity inference is based on patent structural claims and distinct reported pharmacology for each subclass.

ALPK1 inhibitor kinase selectivity benzothiazole-quinoline

Lipophilicity Tuning by Benzothiazole 6-Substituent: Ethoxy Balances logP Between Methoxy and Methylsulfonyl Analogs

Computational ADMET prediction for the target compound yields a predicted aqueous solubility (logSw) of -3.933, consistent with moderate lipophilicity [1]. By comparison, the 6-methanesulfonyl analog (N-[6-(methanesulfonyl)-1,3-benzothiazol-2-yl]-2-phenylquinoline-4-carboxamide) exhibits a measured logP of 5.005 and logSw of -4.826 , indicating higher lipophilicity than the target. The 6-methoxy analog is expected to have a lower logP (~4.8 estimated) due to the absence of the ethoxy methylene group. The 6-ethoxy group thus provides an intermediate lipophilicity profile that may balance membrane permeability and aqueous solubility differently from both 6-methoxy and 6-methylsulfonyl variants.

logP lipophilicity CNS penetration

Aqueous Solubility Advantage: 6-Ethoxy Provides ~8-Fold Higher Predicted Solubility Than 6-Methylsulfonyl Analog

TCMIP predictions assign the target compound a solubility level of 3 (moderate) with a logSw of -3.933 [1]. The 6-methanesulfonyl comparator reports a lower logSw of -4.826 , indicating approximately 8-fold lower intrinsic solubility. This solubility differential may translate into practical advantages in in vitro assay preparation (reduced DMSO percentage needed) and in vivo formulation development.

aqueous solubility formulation ADMET

Predicted Hepatotoxicity and BBB Permeation: Low-Risk Safety Signal for 6-Ethoxy Substitution

TCMIP in silico ADMET models predict the target compound has a hepatotoxicity score of 1 (low risk) and a blood-brain barrier (BBB) penetration level of 4 (low permeation) [1]. While direct experimental hepatotoxicity data for benzothiazole-quinoline analogs are sparse, the predicted low hepatotoxic potential distinguishes the 6-ethoxy compound from certain 6-alkylsulfonyl analogs that have been associated with reactive metabolite formation. The low predicted BBB penetration may be advantageous for peripheral target indications (e.g., inflammatory diseases) by minimizing CNS side effects.

hepatotoxicity BBB penetration ADMET prediction

Optimal Application Scenarios for N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 361168-15-2) Based on Quantitative Evidence


ALPK1-Targeted Drug Discovery for Inflammatory Diseases (Gout, Kawasaki Disease, Sepsis)

The target compound's 2-phenyl substitution aligns with the ALPK1 inhibitor pharmacophore disclosed in US20240116885 [1], making it a suitable starting point for medicinal chemistry programs targeting ALPK1-driven inflammation. Unlike 2-hydroxy benzothiazole-quinoline analogs that inhibit hGC-ALP, the 2-phenyl derivative is predicted to engage ALPK1, a kinase implicated in monosodium urate-induced gout and NF-κB-mediated inflammatory signaling [1].

CNS-Excluded Peripheral Kinase Inhibitor Lead Optimization Requiring Moderate Lipophilicity

With a predicted BBB penetration level of 4 (low permeation) and an intermediate logP profile [2], the compound is well-suited for programs where peripheral target engagement is desired without CNS exposure. Its moderate lipophilicity, between more lipophilic 6-methylsulfonyl analogs and less lipophilic 6-methoxy analogs, offers a balanced starting point for PK optimization.

High-Throughput Screening Campaigns Where Aqueous Solubility Is a Bottleneck

The predicted logSw of -3.933 (TCMIP) [2] indicates ~8-fold higher aqueous solubility than the 6-methanesulfonyl analog (logSw -4.826) . This solubility advantage reduces DMSO carryover artifacts and enables higher compound concentrations in biochemical and cell-based assays, increasing the likelihood of identifying genuine hits in ALPK1 or broad-kinase screening panels.

Chemical Biology Tool Compound for Probing ALPK1 Signaling with Favorable In Silico Safety Profile

The low predicted hepatotoxicity score (1) and moderate solubility [2] make the compound a candidate for chemical biology studies investigating ALPK1 function in vitro and in preclinical cellular models. The favorable ADMET prediction reduces the risk that observed biological effects are confounded by overt cytotoxicity or off-target toxicity.

Quote Request

Request a Quote for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.